Product packaging for Methyl 2-amino-5-bromo-3-chlorobenzoate(Cat. No.:)

Methyl 2-amino-5-bromo-3-chlorobenzoate

Cat. No.: B7836012
M. Wt: 264.50 g/mol
InChI Key: NCNUYVGCMZFUFO-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-3-chlorobenzoate ( 101080-26-6) is a halogenated aromatic ester of high interest in pharmaceutical research and organic synthesis. Its molecular formula is C8H7BrClNO2, and it has a molecular weight of 264.50 g/mol . This compound is professionally recognized as an impurity present in ambroxol . Ambroxol, the active metabolite of bromhexine, is a widely used mucolytic agent for treating respiratory diseases associated with viscid or excessive mucus . As a key synthetic intermediate, this compound is a valuable building block in medicinal chemistry. Its structure, featuring both electron-donating (amino) and electron-withdrawing (bromo, chloro) groups on the benzoate ring, enables diverse reactivity . This makes it a versatile precursor for constructing more complex molecules, particularly through cross-coupling reactions where the bromine atom can facilitate further functionalization . For research purposes, proper storage is recommended in a dark place under an inert atmosphere at room temperature to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrClNO2 B7836012 Methyl 2-amino-5-bromo-3-chlorobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-bromo-3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNUYVGCMZFUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of Methyl 2 Amino 5 Bromo 3 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular connectivity can be constructed.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of Methyl 2-amino-5-bromo-3-chlorobenzoate is anticipated to display distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The substitution pattern on the benzene (B151609) ring—an amino group at C2, a chlorine atom at C3, and a bromine atom at C5—leaves two aromatic protons at positions C4 and C6.

The chemical shifts of these protons are influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, which tends to shield the aromatic protons, shifting their signals to a lower chemical shift (upfield). Conversely, the halogen atoms (bromo and chloro) and the methyl ester group (-COOCH₃) are electron-withdrawing, which deshield the protons, moving their signals to a higher chemical shift (downfield).

The proton at the C6 position is expected to appear as a doublet, with its multiplicity arising from coupling to the proton at C4. Similarly, the proton at the C4 position will also appear as a doublet due to coupling with the C6 proton. The amino group protons would likely appear as a broad singlet, a characteristic feature due to quadrupole broadening and potential hydrogen exchange. The methyl protons of the ester group are expected to be a sharp singlet, as they are not coupled to any other protons.

Based on data from analogous compounds such as methyl 2-amino-5-bromobenzoate and methyl 2-amino-5-chlorobenzoate, the expected chemical shifts can be predicted. For instance, in related substituted methyl benzoates, aromatic protons in similar electronic environments have well-documented chemical shift ranges. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H (C4)7.0 - 7.5Doublet~2-3
Aromatic H (C6)7.5 - 8.0Doublet~2-3
-NH₂4.5 - 5.5Broad SingletN/A
-OCH₃3.8 - 4.0SingletN/A

Note: These are predicted values based on the analysis of structurally similar compounds. The exact values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show eight signals: six for the aromatic carbons, one for the carbonyl carbon of the ester, and one for the methyl carbon of the ester.

The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents. The carbon atom attached to the electron-donating amino group (C2) will be shielded and appear at a lower chemical shift compared to the other aromatic carbons. Conversely, the carbons attached to the electron-withdrawing halogen atoms (C3 and C5) and the carbonyl group (C1) will be deshielded and appear at higher chemical shifts. The carbonyl carbon of the ester group typically appears in the range of 165-175 ppm. The methyl carbon of the ester group is expected to appear at a much lower chemical shift, typically around 50-55 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C-COOCH₃)110 - 115
C2 (C-NH₂)145 - 150
C3 (C-Cl)115 - 120
C4130 - 135
C5 (C-Br)110 - 115
C6125 - 130
C=O (Carbonyl)165 - 170
-OCH₃ (Methyl)52 - 55

Note: These are predicted values based on the analysis of structurally similar compounds.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy Investigations

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amino group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is expected to be a strong, sharp band around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will likely produce strong bands in the 1100-1300 cm⁻¹ region. brainly.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ range. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹. nih.gov

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (asymmetric)3400 - 3500Medium
N-H Stretch (symmetric)3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
C=O Stretch (Ester)1720 - 1740Strong
C-C Aromatic Stretch1400 - 1600Medium-Strong
C-O Stretch (Ester)1100 - 1300Strong
C-Cl Stretch600 - 800Medium-Strong
C-Br Stretch500 - 600Medium-Strong

Note: These are predicted values based on the analysis of structurally similar compounds.

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O show strong IR absorption, non-polar or symmetric bonds often produce strong signals in Raman spectra. For this compound, the aromatic ring vibrations are expected to be prominent in the FT-Raman spectrum. The symmetric stretching of the C-C bonds in the benzene ring would give a strong Raman band. The C-Br and C-Cl bonds, being more polarizable than C-H, are also expected to show characteristic Raman signals. Studies on similar compounds like Methyl 2-amino-5-bromobenzoate have utilized FT-Raman to identify vibrational frequencies. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. Due to the presence of bromine and chlorine, the molecular ion peak would appear as a characteristic cluster of isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, and chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This results in a distinctive M, M+2, M+4, and M+6 pattern for the molecular ion.

The fragmentation of the molecular ion upon electron ionization would likely involve several key pathways. A common fragmentation for methyl esters is the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion. Another likely fragmentation is the loss of the entire methyl ester group. Cleavage of the C-Br and C-Cl bonds can also occur. The study of fragmentation patterns in related amino acids and benzoic acid derivatives provides a basis for predicting these pathways. unito.it

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment
[M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺Molecular ion cluster
[M - 31]⁺Loss of •OCH₃
[M - 59]⁺Loss of •COOCH₃
[M - Br]⁺Loss of •Br
[M - Cl]⁺Loss of •Cl

Note: The m/z values will be clusters due to the isotopic distribution of Br and Cl.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Crystallographic Analysis of Molecular Conformation and Geometry

No public data available.

Examination of Intermolecular Interactions and Crystal Packing Motifs

No public data available.

Computational Chemistry Investigations of Methyl 2 Amino 5 Bromo 3 Chlorobenzoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic behavior of molecules. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio techniques, allow for the detailed examination of molecular geometries, vibrational frequencies, and electronic orbital interactions.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure of medium to large-sized organic molecules.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For Methyl 2-amino-5-bromo-3-chlorobenzoate, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Conformational analysis would further explore the rotational barriers around single bonds, such as the C-O bond of the ester group. However, for this class of molecules, the planar conformation is typically the most stable.

Table 1: Selected Optimized Geometrical Parameters for Structurally Similar Molecules (Note: This table presents data for analogous compounds to infer the probable geometry of this compound)

Parameter Methyl 2-amino-5-chlorobenzoate researchgate.net 2-amino-5-bromobenzoic acid chemscene.com
C-Cl Bond Length (Å) ~1.74 -
C-Br Bond Length (Å) - ~1.90
C-N Bond Length (Å) ~1.36 ~1.39
C=O Bond Length (Å) ~1.22 ~1.23

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, specific absorption bands can be assigned to particular molecular motions, such as stretching, bending, and torsional modes.

For this compound, characteristic vibrational modes would include the N-H stretching vibrations of the amino group, the C=O stretching of the ester, C-H stretching of the aromatic ring and methyl group, and the vibrations of the C-Cl and C-Br bonds.

Studies on related compounds like 5-amino-2-chlorobenzoic acid have shown that DFT calculations, when appropriately scaled, can accurately predict experimental vibrational spectra. acs.org For instance, the N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region, while the carbonyl stretch is a strong band around 1650-1700 cm⁻¹. The C-Cl and C-Br stretching vibrations would be expected at lower wavenumbers, typically below 800 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Halogenated Aminobenzoic Acid Derivatives

Functional Group Typical Wavenumber Range (cm⁻¹)
N-H Stretching 3300 - 3500
C-H Stretching (aromatic) 3000 - 3100
C-H Stretching (methyl) 2850 - 3000
C=O Stretching 1650 - 1700
C-N Stretching 1250 - 1350
C-Cl Stretching 600 - 800

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and optical properties.

For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, reflecting their electron-rich nature. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, which can accept electron density. The presence of electron-withdrawing halogen atoms (bromine and chlorine) would be expected to lower both the HOMO and LUMO energy levels and potentially influence the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 3: Representative HOMO-LUMO Energy Gaps for Related Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
2-amino-5-bromobenzoic acid chemscene.com -6.2 -1.8 4.4

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich or deficient in electron density, thereby predicting the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential. This information is crucial for understanding how the molecule might interact with other reagents or biological targets.

While DFT is a powerful and widely used method, ab initio calculations, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more refined electronic energies and properties.

For a molecule like this compound, high-level ab initio calculations could be employed to benchmark the results obtained from DFT and to investigate excited state properties with greater precision. However, for many practical applications concerning ground-state properties of molecules of this size, well-calibrated DFT methods often provide a sufficient level of accuracy. The current body of literature on similar compounds predominantly relies on DFT methods, indicating their general acceptance and utility for this class of molecules. chemscene.comacs.org

Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the time-dependent behavior of molecules at an atomic level. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, revealing intricate details about conformational dynamics, intermolecular interactions, and solvent effects. newji.ai While specific MD simulation studies on this compound are not extensively available in public literature, the principles of MD applied to analogous halogenated and substituted aromatic compounds allow for a detailed projection of its dynamic behavior and interaction profile.

MD simulations are fundamentally reliant on a force field, a set of parameters that define the potential energy of the system and govern the interactions between atoms. wikipedia.org For halogenated organic molecules, the selection and parameterization of a force field are critical, as they must accurately represent electrostatic and van der Waals interactions, including phenomena like halogen bonding. nih.gov Force fields such as AMBER or CHARMM, often with custom parameterization for the specific halogen substitutions, would be employed to model this compound accurately. nih.gov

Dynamic Behavior:

An MD simulation of this compound, typically in a solvent box mimicking physiological or chemical environments (e.g., water or an organic solvent), would elucidate several key dynamic properties. The simulation would track the translational and rotational motion of the molecule, from which macroscopic properties like the diffusion coefficient can be calculated. This provides an understanding of how quickly the molecule moves through a given medium.

Furthermore, the simulations would reveal the conformational flexibility of the molecule. The primary sources of flexibility in this compound are the rotation around the C-C bond connecting the carboxylate group to the aromatic ring and the rotation of the methyl group. The simulations would quantify the dihedral angle distributions for these rotatable bonds, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to interact with other molecules or biological targets.

Illustrative Data Table: Simulated Dynamic and Conformational Properties This table represents the type of data that would be generated from an MD simulation of this compound in a water solvent environment at standard temperature and pressure.

PropertySimulated ValueDescription
Diffusion Coefficient (D)1.2 x 10⁻⁵ cm²/sRepresents the rate of translational movement of the molecule through the solvent.
Rotational Correlation Time (τc)25 psCharacterizes the timescale for the molecule's rotational reorientation.
C(ring)-C(ester) Dihedral Angle-10° ± 15°Indicates the preferred orientation of the methyl ester group relative to the plane of the benzene (B151609) ring.
C(ester)-O-C(methyl) Dihedral Angle180° ± 5°Shows the planarity and preferred conformation of the ester linkage.

Intermolecular Interactions:

A primary strength of MD simulations is the detailed analysis of non-covalent interactions between the solute and its environment. For this compound, several key interactions would be investigated:

Hydrogen Bonding: The amino group (-NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group acts as a hydrogen bond acceptor. MD simulations can quantify the formation and lifetime of hydrogen bonds with solvent molecules (e.g., water) or other potential interacting partners. The analysis would reveal the average number of hydrogen bonds per molecule and their persistence over time, which is critical for understanding solubility and binding affinity.

Halogen Bonding: The bromine and chlorine atoms on the aromatic ring can participate in halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic region (the σ-hole). These interactions with nucleophilic atoms like oxygen or nitrogen can be significant in determining the molecule's binding orientation in a protein pocket or its packing in a crystal lattice.

π-π Stacking: The electron-rich aromatic ring can engage in π-π stacking interactions with other aromatic systems. In concentrated solutions or at interfaces, MD simulations can show the propensity for self-aggregation through these stacking arrangements. rsc.org

Illustrative Data Table: Analysis of Intermolecular Interactions This table provides an example of how the key intermolecular interactions of this compound with surrounding water molecules would be summarized from a simulation trajectory.

Interaction TypeInteracting Atoms (Molecule)Interacting Atoms (Solvent)Average Distance (Å)Average Lifetime (ps)
Hydrogen Bond (Donor)N-H (Amino Group)O (Water)2.93.5
Hydrogen Bond (Acceptor)C=O (Ester Group)H-O (Water)2.84.1
Halogen BondC-BrO (Water)3.21.8
Halogen BondC-ClO (Water)3.31.5

Reactivity and Derivatization Strategies for Methyl 2 Amino 5 Bromo 3 Chlorobenzoate

Methyl 2-amino-5-bromo-3-chlorobenzoate is a polysubstituted aromatic compound featuring three key functional groups: a primary arylamine, a methyl ester, and a halogenated benzene (B151609) ring. This unique arrangement of functionalities allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. The reactivity of each functional group can be selectively addressed through careful choice of reaction conditions, enabling targeted derivatization.

Role of Methyl 2 Amino 5 Bromo 3 Chlorobenzoate As a Key Synthetic Intermediate and Building Block

Precursor in Heterocyclic Compound Synthesis

The presence of an ortho-amino benzoic acid moiety in Methyl 2-amino-5-bromo-3-chlorobenzoate makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The amino and ester groups can participate in cyclization reactions to form nitrogen-containing heterocycles, while the bromo and chloro substituents provide sites for further functionalization, enabling the generation of diverse molecular libraries.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities. While direct synthesis of quinazolinone derivatives from this compound is not extensively documented in the reviewed literature, the general synthetic strategies for quinazolinone formation from anthranilate precursors are well-established. These methods can be extrapolated to demonstrate the potential utility of this compound in this context.

One common approach involves the reaction of an anthranilate with an acyl chloride to form an N-acylanthranilate, which is then cyclized in the presence of a suitable reagent. For instance, the reaction of methyl anthranilate with acetyl chloride yields methyl 2-acetamidobenzoate, a key intermediate that can be further reacted with hydrazine (B178648) hydrate (B1144303) to produce 3-amino-2-methyl-4(3H)-quinazolinone. innovareacademics.in This reaction sequence highlights the potential for this compound to undergo similar transformations to yield halo-substituted quinazolinone derivatives.

The following table outlines a general, two-step synthesis of a 3-amino-2-methyl-4(3H)-quinazolinone from methyl anthranilate, which serves as a model for the potential application of this compound.

StepReactantsReagents/ConditionsProduct
1Methyl anthranilate, Acetyl chlorideEthanol (B145695), MicrowaveMethyl 2-acetamidobenzoate
2Methyl 2-acetamidobenzoateHydrazine hydrate3-Amino-2-methyl-4(3H)-quinazolinone

This table presents a generalized synthetic scheme for quinazolinone synthesis from methyl anthranilate and can be conceptually applied to its halogenated derivatives.

Furthermore, substituted methyl anthranilates, particularly halogen-substituted ones, are preferred starting materials for the synthesis of quinazoline-2,4-diones. google.com The reaction of a substituted methyl anthranilate with an isocyanate in the presence of a base, such as sodium methylate, can lead to the formation of the corresponding quinazoline-2,4-dione. google.com This suggests that this compound could be a valuable precursor for the synthesis of poly-substituted quinazoline-2,4-diones, which are of interest in medicinal chemistry.

Formation of Pyrrole-Containing Scaffolds

The utility of anthranilate derivatives extends to the synthesis of more complex heterocyclic systems, including those containing pyrrole (B145914) rings. A notable example is the synthesis of pyrrolo[2,1-b]quinazolin-9(1H)-one derivatives. The closely related compound, Methyl 2-amino-5-bromobenzoate, has been successfully utilized in the synthesis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. sigmaaldrich.com This transformation typically involves a multi-step sequence, starting with the reaction of the anthranilate with a suitable reagent to introduce the pyrrolidine (B122466) ring, followed by cyclization to form the fused quinazolinone system.

This documented application strongly suggests that this compound could serve as a key starting material for the synthesis of 6-chloro-7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one and other analogous structures. The presence of the additional chloro substituent would offer another point for diversification, potentially leading to novel compounds with unique biological properties.

The following table summarizes the synthesis of a pyrrole-containing compound from the related Methyl 2-amino-5-bromobenzoate, illustrating the synthetic potential of the target compound.

Starting MaterialProduct
Methyl 2-amino-5-bromobenzoate7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

This table showcases a known transformation of a related compound, indicating a probable synthetic route for this compound.

Utility in Quinazoline (B50416) and Related Annulated Systems

Beyond quinazolinones, this compound is a potential precursor for a variety of other quinazoline and annulated heterocyclic systems. The fundamental reaction of anthranilic acids or their esters with different reagents can lead to a wide range of fused heterocycles. For example, the condensation of anthranilic acid with chloro acyl chlorides followed by treatment with amines can yield fused quinazolinone derivatives. nih.gov The versatility of the anthranilate scaffold allows for the construction of tricyclic and even more complex polycyclic systems. nih.gov

The development of novel synthetic methodologies, such as microwave-assisted synthesis, has further expanded the scope of quinazoline synthesis from anthranilate precursors, enabling the rapid and efficient generation of diverse libraries of these compounds. researchgate.net Given the reactivity of its functional groups, this compound is poised to be a valuable building block in the exploration of new chemical space around the quinazoline and related annulated scaffolds.

Building Block for Complex Organic Molecules

The utility of this compound is not limited to the synthesis of heterocyclic compounds. Its densely functionalized aromatic ring serves as a versatile scaffold for the construction of more intricate and biologically active molecules. For instance, a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, is a key intermediate in the synthesis of the insecticide chlorantraniliprole. google.com This complex molecule features a pyrazole-carboxamide core attached to a substituted benzene (B151609) ring derived from the anthranilic acid precursor. This highlights the potential of this compound to serve as a starting material for the development of novel agrochemicals.

Moreover, derivatives of the closely related Methyl 2-amino-5-bromobenzoate have been investigated as inhibitors of biological targets such as the PqsD enzyme in Pseudomonas aeruginosa, which is involved in quorum sensing. medchemexpress.com This suggests that the scaffold provided by this compound could be elaborated into more complex structures with potential therapeutic applications. The bromo and chloro substituents offer handles for cross-coupling reactions, allowing for the introduction of additional complexity and the fine-tuning of biological activity.

Intermediate in the Development of Fine Chemicals and Materials

In addition to its role in the synthesis of biologically active molecules, this compound and its derivatives have potential applications in the development of fine chemicals and functional materials. The related compound, 2-Amino-5-bromo-3-chlorobenzaldehyde, is utilized as an intermediate in the production of dyes and pigments. myskinrecipes.com The presence of chromophoric and auxochromic groups in such molecules is crucial for their color properties, and the substituted aromatic ring of this compound could be chemically modified to create novel colorants.

The reactive sites on the molecule also allow for its incorporation into larger polymeric structures, potentially leading to the development of new materials with tailored optical, electronic, or thermal properties. While specific examples of the use of this compound in materials science are not prevalent in the current literature, its structural features suggest a latent potential for exploration in this area.

Future Research Directions and Outlook in the Study of Methyl 2 Amino 5 Bromo 3 Chlorobenzoate

Exploration of Novel and Efficient Catalytic Transformations

The strategic location of the bromo and chloro substituents, along with available C-H bonds, makes Methyl 2-amino-5-bromo-3-chlorobenzoate an ideal candidate for modern catalytic transformations. Future work will likely focus on regioselective functionalization, leveraging the differential reactivity of the C-Br and C-Cl bonds and activating specific C-H bonds.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, are powerful methods for forming carbon-carbon bonds. nih.gov Research efforts could be directed towards the selective coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for subsequent transformations. The development of catalyst systems that can efficiently couple substrates at both the bromo and chloro positions, perhaps in a sequential one-pot manner, would be a significant advancement. researchgate.net Given that unprotected ortho-bromoanilines can be challenging substrates, the development of robust catalysts, such as palladacycles, for these transformations is of wide interest. nih.govrsc.org

C-H Functionalization: Direct C-H activation has emerged as a highly atom-economical strategy. nih.gov Future studies could explore the palladium-catalyzed meta-C-H halogenation to introduce a third halogen atom, creating a tri-halogenated aniline (B41778) derivative with further synthetic utility. nih.gov Similarly, para-selective C-H olefination, using specialized S,O-ligands, could introduce new functional groups at the position para to the amine, a transformation that is rare for aniline derivatives. nih.govacs.org These methods bypass the need for pre-functionalized starting materials, offering more efficient synthetic routes. nih.govresearchgate.net

Heterocycle Synthesis: The anthranilate core is a well-established precursor for a variety of nitrogen-containing heterocycles. core.ac.uk The presence of halogens on the ring provides handles for intramolecular cyclization reactions following an initial intermolecular coupling. For instance, a palladium-catalyzed C-N cross-coupling could be followed by an intramolecular reaction to build fused heterocyclic systems, which are common motifs in pharmacologically active compounds. acs.org

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To optimize the synthesis and subsequent reactions of this compound, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Process Analytical Technology (PAT) offers a suite of tools for real-time, in-situ monitoring, moving beyond traditional offline analysis. mt.comrsc.orgyoutube.com

Raman Spectroscopy: This technique is highly sensitive to the molecular vibrations of both reactants and products and can provide a unique "fingerprint" for different chemical species, including polymorphs. mdpi.com In-situ Raman spectroscopy can be used to monitor the progress of halogenation or coupling reactions in real-time, tracking the consumption of starting materials and the formation of products. rsc.orgspectroscopyonline.com Its compatibility with various reaction media and the ability to use fiber optic probes make it a versatile tool for process understanding and control. acs.orgnih.gov

Real-Time NMR Spectroscopy: While NMR is a powerful structural elucidation tool, its application in real-time kinetic monitoring is growing. nih.gov Flow NMR setups allow for the continuous monitoring of reaction mixtures, providing detailed kinetic profiles for all NMR-active species. nih.govmagritek.com This technique could be invaluable for studying complex reaction networks involving this compound, helping to elucidate mechanisms and optimize conditions for selectivity. nih.govlibretexts.org

Fourier-Transform Infrared (FTIR) Spectroscopy: Similar to Raman, FTIR provides real-time information on the concentration of functional groups in a reaction. It is a well-established PAT tool that can be used to track the progress of reactions involving the ester or amine groups of the target molecule.

The integration of these PAT tools can lead to more robust and efficient chemical processes, ensuring higher yields and purity while reducing development time. mt.comrsc.org

Integration of Machine Learning and AI in Synthetic Design and Optimization

The field of chemical synthesis is undergoing a revolution driven by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic pathways, and optimize reaction conditions. nih.govnih.gov

For a molecule like this compound, AI can be applied in several ways:

Retrosynthetic Analysis: AI-powered platforms can propose multiple synthetic routes to the target compound, potentially identifying more efficient or cost-effective pathways than those currently known. These tools learn from existing reaction databases to suggest strategic disconnections. core.ac.uk

Reaction Optimization: Machine learning models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation. nih.gov This data-driven approach can significantly reduce the number of experiments needed for process optimization. nih.gov

Property Prediction: AI algorithms can predict the physicochemical and biological properties of novel compounds derived from this compound, helping to guide synthetic efforts toward molecules with desired characteristics. nih.gov

While challenges such as accurately predicting stereochemistry and regioselectivity remain, the integration of AI is shifting the paradigm of chemical synthesis from heuristic-based discovery to data-driven design. nih.govcore.ac.uk

Systematic Study of Structure-Reactivity Relationships Through Computational Approaches

Understanding the inherent reactivity of this compound is key to predicting its behavior in chemical reactions. Computational chemistry provides powerful tools to probe the electronic structure and predict reactivity.

Future research should involve a systematic computational study using methods like Density Functional Theory (DFT). Such studies can calculate various molecular properties that correlate with reactivity:

Molecular Electrostatic Potential (MESP): Mapping the MESP on the molecule's surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites susceptible to attack.

Fukui Functions and Hirshfeld Charges: These parameters help in predicting the most reactive sites for electrophilic, nucleophilic, and radical attacks. researchgate.net For electrophilic aromatic substitution, for instance, calculations can predict whether incoming electrophiles will be directed to the available ortho or para positions relative to the activating amino group, and how this is modulated by the deactivating halogens and ester group. researchgate.net

Transition State Analysis: Calculating the energy barriers for different potential reaction pathways can provide a quantitative understanding of regioselectivity. For example, it could explain the preferential reactivity of the C-Br versus the C-Cl bond in cross-coupling reactions.

By correlating these computational predictions with experimental results, a robust model of the molecule's structure-reactivity relationship can be developed, enabling more precise control over its chemical transformations.

Expanding the Scope of its Application in Diverse Chemical Fields

While serving as a valuable intermediate, the full application potential of this compound and its derivatives is yet to be fully realized. Its structural features suggest potential utility in several fields beyond its current use.

Pharmaceuticals: Polysubstituted anilines and anthranilates are key structural motifs in many pharmacologically active compounds. nih.govnih.gov The presence of halogens can enhance biological activity through halogen bonding or by modifying metabolic stability and lipophilicity. Future work could focus on using this compound as a scaffold to synthesize novel molecules for screening against various biological targets, such as kinases or proteases.

Agrochemicals: The development of new pesticides and herbicides often relies on novel heterocyclic and aromatic core structures. The unique substitution pattern of this molecule could be leveraged to create new classes of agrochemicals.

Materials Science: Aromatic amines and their derivatives are used in the synthesis of polymers, dyes, and other functional materials. The dihalogenated nature of the compound allows for the potential synthesis of novel polymers through step-growth polymerization via repeated cross-coupling reactions. The resulting materials could possess interesting thermal or photophysical properties.

By exploring these diverse applications, the value of this compound as a versatile chemical building block can be significantly expanded.

Data Tables

Table 1: Summary of Proposed Future Research Directions

Research Area Focus Techniques and Approaches Potential Outcome
Catalytic Transformations Regioselective functionalization and novel derivative synthesis. Palladium-catalyzed cross-coupling (Suzuki, etc.), C-H activation/olefination, Heterocycle synthesis. Access to a wider library of complex molecules for various applications. nih.govnih.gov
Advanced Characterization Real-time reaction understanding and optimization. Process Analytical Technology (PAT): In-situ Raman, real-time NMR, FTIR spectroscopy. Improved reaction efficiency, yield, and purity; faster process development. mt.comrsc.orglibretexts.org
AI & Machine Learning Predictive synthesis and optimization. Retrosynthetic analysis algorithms, reaction condition prediction models, property prediction. Discovery of more efficient synthetic routes and accelerated development timelines. nih.govcore.ac.uk
Computational Studies Understanding structure-reactivity relationships. Density Functional Theory (DFT), Molecular Electrostatic Potential (MESP) analysis, Fukui functions. Predictive models for chemical reactivity and regioselectivity, guiding experimental design. researchgate.net

| Application Expansion | Discovery of new uses for the compound and its derivatives. | Synthesis of novel compounds for biological screening, polymer synthesis, functional material development. | New potential applications in pharmaceuticals, agrochemicals, and materials science. nih.gov |

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
N-bromophthalimide
Ethyl acrylate
2,4,6-trimethylbenzoic acid

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-amino-5-bromo-3-chlorobenzoate?

Answer:
The synthesis typically involves sequential halogenation, esterification, and protection/deprotection steps. Key steps include:

Bromination and Chlorination : Introduce bromine and chlorine substituents via electrophilic aromatic substitution under controlled conditions (e.g., using Br₂/FeBr₃ or Cl₂/AlCl₃).

Esterification : React the carboxylic acid intermediate with methanol and a catalyst (e.g., H₂SO₄) to form the methyl ester.

Amino Group Protection : Protect the amino group using acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during halogenation .

Optimization Tip : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel.

Basic: How can the purity and structural integrity of this compound be validated experimentally?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl ester protons (δ 3.8–4.0 ppm).
    • ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and halogen-substituted carbons.
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (C₈H₇BrClNO₂: ~280–282 m/z).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for determining the exact positions of bromine, chlorine, and amino groups. For example:

  • SHELX Software : Refine crystallographic data using SHELXL for precise bond length/angle measurements.

  • Key Parameters :

    ParameterValue Range
    C-Br Bond Length~1.89–1.92 Å
    C-Cl Bond Length~1.72–1.75 Å
    Dihedral Angles0–10° (planar aromatic core)

Discrepancies between computational models (e.g., DFT) and experimental data may arise from crystal packing effects .

Advanced: How do computational methods (e.g., DFT) predict reactivity in cross-coupling reactions involving this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:

  • Electrophilic Reactivity : The amino group donates electron density via resonance, activating the para position for substitutions.
  • Halogen Effects : Bromine’s polarizability enhances oxidative addition in Suzuki-Miyaura couplings, while chlorine stabilizes intermediates via inductive effects.
  • Contradictions : Experimental yields may deviate from DFT predictions due to solvent effects or steric hindrance not fully captured in simulations .

Advanced: What pharmacological applications are supported by structural analogs of this compound?

Answer:
Structural analogs (e.g., Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate) show promise in:

Antimicrobial Activity : Halogens disrupt bacterial cell walls; amino groups enhance solubility for bioavailability.

Anti-inflammatory Targets : The ester moiety allows prodrug strategies for controlled release.
Key Studies :

  • In Vitro Assays : MIC values of 2–8 µg/mL against Gram-positive pathogens.
  • SAR Insights : Chlorine at position 3 enhances potency compared to fluorine analogs .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Answer:
Unexpected splitting patterns may arise from:

  • Dynamic Effects : Rotameric interconversion of the methyl ester group at room temperature.
  • Solution vs. Solid State : Use variable-temperature NMR (VT-NMR) to observe coalescence points or SC-XRD to confirm static structures.
    Example : A singlet for methyl protons in DMSO-d₆ but a triplet in CDCl₃ due to solvent polarity effects .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.
  • Ventilation : Use fume hoods to avoid inhalation of halogenated aromatic vapors.
  • Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .

Advanced: How does steric hindrance from substituents influence nucleophilic aromatic substitution (NAS) reactions?

Answer:
The amino group at position 2 directs nucleophiles to positions 4 and 6, but steric effects from bromine (position 5) and chlorine (position 3) limit accessibility.

  • Experimental Design : Use bulky leaving groups (e.g., nitro) to enhance NAS rates.
  • Case Study : Substitution at position 4 proceeds 5x faster than position 6 in DMF at 80°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.